molecular formula C11H11ClNO2- B14107196 chloro-(7-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)azanide

chloro-(7-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)azanide

Cat. No.: B14107196
M. Wt: 224.66 g/mol
InChI Key: OCGZMJOSHZGUNZ-UHFFFAOYSA-N
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Description

Chloro-(7-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)azanide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloro group, a methoxy group, and an azanide group attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro-(7-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)azanide typically involves multiple steps, including the formation of the naphthalene core, introduction of the methoxy and chloro groups, and the final azanide formation. Common synthetic routes may involve:

    Formation of the Naphthalene Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Methoxy Group: Methoxylation reactions using methanol and a suitable catalyst.

    Chlorination: Introduction of the chloro group using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Azanide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Chloro-(7-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)azanide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chloro-(7-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)azanide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of chloro-(7-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)azanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Processes: Such as DNA replication or protein synthesis.

    Inducing Oxidative Stress: Leading to cell damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one: A compound with similar structural features but different biological activities.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another compound with a methoxy and chloro group but different core structure.

Uniqueness

Chloro-(7-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)azanide is unique due to its specific combination of functional groups and the naphthalene core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H11ClNO2-

Molecular Weight

224.66 g/mol

IUPAC Name

chloro-(7-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)azanide

InChI

InChI=1S/C11H11ClNO2/c1-15-8-4-2-7-3-5-10(13-12)11(14)9(7)6-8/h2,4,6,10H,3,5H2,1H3/q-1

InChI Key

OCGZMJOSHZGUNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(C2=O)[N-]Cl)C=C1

Origin of Product

United States

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